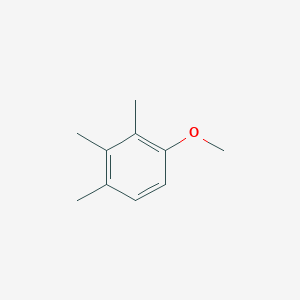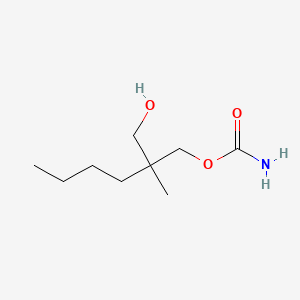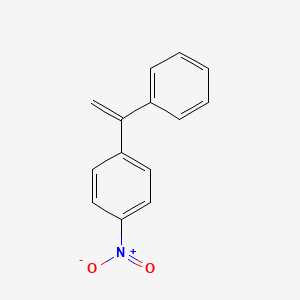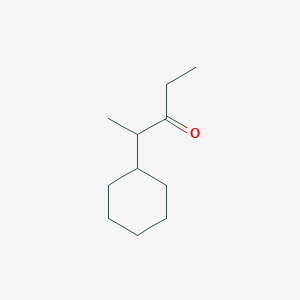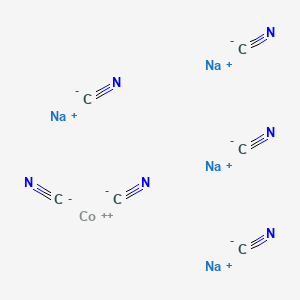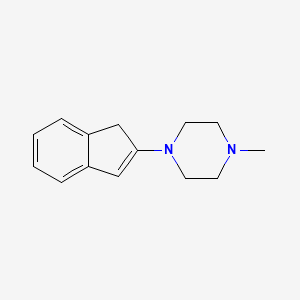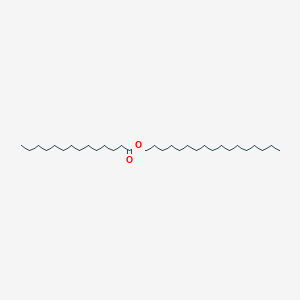
Heptadecyl tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecyl tetradecanoate is an ester compound formed from the reaction between heptadecanol and tetradecanoic acid. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. The molecular formula of this compound is C31H62O2, and it has a molecular weight of 466.82 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptadecyl tetradecanoate can be synthesized through the esterification reaction between heptadecanol and tetradecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions may include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and high yields of the ester compound.
Analyse Chemischer Reaktionen
Types of Reactions: Heptadecyl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohol and acid.
Substitution: Various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Heptadecyl tetradecanoate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of cosmetics, lubricants, and plasticizers due to its emollient properties.
Wirkmechanismus
The mechanism of action of heptadecyl tetradecanoate involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Tetradecyl tetradecanoate: An ester formed from tetradecanol and tetradecanoic acid.
Pentadecyl tetradecanoate: An ester formed from pentadecanol and tetradecanoic acid.
Heptadecyl hexadecanoate: An ester formed from heptadecanol and hexadecanoic acid.
Uniqueness: Heptadecyl tetradecanoate is unique due to its specific chain length and the resulting physical and chemical properties. Its longer alkyl chain compared to similar compounds like tetradecyl tetradecanoate provides distinct characteristics, such as higher melting and boiling points, making it suitable for specific industrial applications.
Eigenschaften
CAS-Nummer |
18299-78-0 |
|---|---|
Molekularformel |
C31H62O2 |
Molekulargewicht |
466.8 g/mol |
IUPAC-Name |
heptadecyl tetradecanoate |
InChI |
InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-33-31(32)29-27-25-23-21-19-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI-Schlüssel |
JNPBFEOFRVRCKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


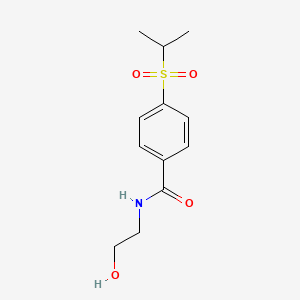
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
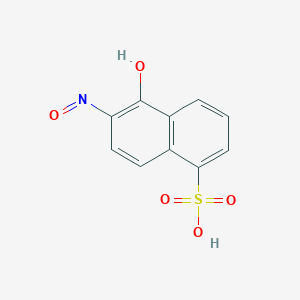
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
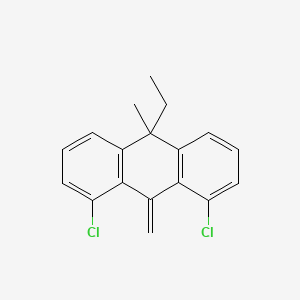

![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
